molecular formula C23H28N2O5 B1394949 Fmoc-D-Dap(Boc)-Ol CAS No. 1263047-54-6

Fmoc-D-Dap(Boc)-Ol

Cat. No.: B1394949
CAS No.: 1263047-54-6
M. Wt: 412.5 g/mol
InChI Key: LQQFVCOJXMXWLD-OAHLLOKOSA-N
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Description

“Fmoc-D-Dap(Boc)-Ol” is a chemical compound with the molecular formula C23H26N2O6 . It is an amino acid building block used in peptide synthesis . The compound is white to off-white crystalline powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1 . This code provides a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 426.46 g/mol . The compound is insoluble in water . Its boiling point is predicted to be 652.5±55.0 °C, and its density is predicted to be 1.263±0.06 g/cm3 .

Safety and Hazards

“Fmoc-D-Dap(Boc)-Ol” is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

The future of “Fmoc-D-Dap(Boc)-Ol” and similar compounds lies in their use in peptide synthesis. As the peptide drug market continues to grow, the demand for efficient and reliable synthesis of peptides is expected to increase .

Mechanism of Action

Target of Action

Fmoc-D-Dap(Boc)-Ol is a complex compound used in peptide synthesis . The primary targets of this compound are the amino acid sequences in the peptide chain. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein.

Mode of Action

This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, this compound binds to the amino group of the amino acid sequence, facilitating the formation of peptide bonds. This results in the extension of the peptide chain and the synthesis of the desired protein.

Biochemical Analysis

Biochemical Properties

Fmoc-D-Dap(Boc)-Ol plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used to protect the amino group during peptide synthesis, while the Boc group protects the side chain amino group. This dual protection allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases, which catalyze the formation and cleavage of peptide bonds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be incorporated into peptides that modulate cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, peptides containing this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into peptides, where it can interact with biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways. The Fmoc and Boc groups provide stability and protection during peptide synthesis, ensuring the correct assembly of the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C) and protected from moisture and light. Prolonged exposure to harsh conditions can lead to degradation, affecting its efficacy in peptide synthesis. Long-term studies have shown that peptides containing this compound maintain their functionality over extended periods, provided they are stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as inflammation and tissue damage. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of dose optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the formation and cleavage of peptide bonds. Additionally, the Fmoc and Boc groups are metabolized by specific enzymes that remove these protecting groups during the synthesis process, allowing for the sequential assembly of the peptide chain .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can participate in peptide synthesis. The compound’s hydrophobic nature, due to the Fmoc group, aids in its transport across cell membranes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. The compound’s activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles. This localization ensures that this compound is available for incorporation into peptides during synthesis .

Properties

IUPAC Name

tert-butyl N-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-21(27)24-12-15(13-26)25-22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFVCOJXMXWLD-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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